N-(2,3-dichlorophenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide
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Overview
Description
N-(2,3-dichlorophenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a phenylpiperazine moiety, and a tetrahydropyrimidine carboxamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of N-(2,3-dichlorophenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Another approach involves the alkylation of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone . These methods are often optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
N-(2,3-dichlorophenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It has been evaluated for its anticonvulsant activity and potential use in treating epilepsy.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with neuronal voltage-sensitive sodium channels. This interaction is believed to moderate the compound’s anticonvulsant activity by stabilizing the neuronal membrane and preventing excessive firing of neurons . The exact molecular targets and pathways are still under investigation, but the compound’s ability to bind to specific sites on sodium channels is a key aspect of its pharmacological profile.
Comparison with Similar Compounds
N-(2,3-dichlorophenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide can be compared to other piperazine derivatives, such as:
Aripiprazole: A widely used antipsychotic that also contains a piperazine moiety.
Quetiapine: Another antipsychotic with a similar structure but different pharmacological effects.
Sitagliptin: A medication used to treat diabetes, which also features a piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21Cl2N5O2 |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H21Cl2N5O2/c22-15-7-4-8-16(19(15)23)24-20(30)17-13-18(29)26-21(25-17)28-11-9-27(10-12-28)14-5-2-1-3-6-14/h1-8,17H,9-13H2,(H,24,30)(H,25,26,29) |
InChI Key |
WSRHESOBUIUKTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(CC(=O)N3)C(=O)NC4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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